Atrial Natriuretic Factor is classified as a natriuretic peptide, which includes several related peptides such as Atrial Natriuretic Peptide, Brain Natriuretic Peptide, and C-type Natriuretic Peptide. The specific form known as Atrial Natriuretic Factor (3-28) is derived from the C-terminal region of the prohormone that encodes for Atrial Natriuretic Peptide. This peptide is present in various species, including humans, bovines, and porcine sources, reflecting its evolutionary conservation and physiological importance.
The synthesis of Atrial Natriuretic Factor (3-28) can be achieved through solid-phase peptide synthesis techniques. In this method, amino acids are sequentially added to a growing peptide chain attached to a solid resin. For example:
Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity during synthesis .
Atrial Natriuretic Factor (3-28) consists of 28 amino acids with a specific sequence that contributes to its biological activity. The molecular structure includes:
The peptide's three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography, revealing how its conformation relates to function .
Atrial Natriuretic Factor (3-28) participates in several biochemical reactions:
These reactions are vital for maintaining cardiovascular homeostasis .
The primary mechanism of action of Atrial Natriuretic Factor (3-28) involves its interaction with specific receptors on target cells:
This cascade illustrates how Atrial Natriuretic Factor (3-28) plays a pivotal role in cardiovascular regulation .
Atrial Natriuretic Factor (3-28) has distinct physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic applications .
Atrial Natriuretic Factor (3-28) has several scientific applications:
The ongoing research into its analogs also aims at developing more effective therapeutic agents targeting related pathways .
Atrial Natriuretic Factor (3-28) (ANF (3-28)) is a bioactive proteolytic fragment derived from the C-terminal region of pro-ANP (pro-atrial natriuretic peptide). Its primary structure comprises 26 amino acids, with a highly conserved core across mammals but distinct variations at specific residues:
Table 1: Primary Sequence Variations in ANF (3-28)
Species | Position 12 | Position 14 | Position 25 | Conserved Domains |
---|---|---|---|---|
Human | Met | Asp | Ser | Cys⁵-Cys²¹ ring, Gly¹⁵-Gly²⁰ |
Bovine | Ile | Asp | Ser | Identical ring structure |
Porcine | Ile | Glu | Pro | Ring structure preserved |
The N-terminal truncation (removal of Ser¹-Leu²) enhances receptor affinity compared to full-length ANP (1-28), while the C-terminal Tyr²⁸ stabilizes the peptide [4] [6].
ANF (3-28) contains two cysteine residues forming an intramolecular disulfide bond (Cys⁵-Cys²¹ in human numbering), creating a 17-amino-acid ring structure essential for biological activity. This ring motif (Cys⁵-Phe⁶-Gly⁷-Gly⁸-Arg⁹-Met¹⁰-Asp¹¹-Arg¹²-Ile¹³-Gly¹⁴-Ala¹⁵-Gln¹⁶-Ser¹⁷-Gly¹⁸-Leu¹⁹-Gly²⁰-Cys²¹) is identical across human, bovine, and porcine isoforms [2] [6]. The rigid ring:
Despite high sequence homology, residue substitutions result in species-specific molecular formulas and weights:
Table 2: Molecular Properties of ANF (3-28) Isoforms
Species | Molecular Formula | Calculated MW (g/mol) | Isoelectric Point (pI) |
---|---|---|---|
Human | C₁₁₈H₁₈₇N₄₃O₃₆S₃ | 2880.3 | 6.2 |
Bovine | C₁₁₇H₁₈₅N₄₃O₃₆S₃ | 2866.3 | 6.5 |
Porcine | C₁₁₈H₁₈₅N₄₃O₃₇S₃ | 2881.3 | 5.9 |
These variations minimally alter physiochemical properties (e.g., bovine isoform’s higher pI enhances solubility at physiological pH) but preserve core receptor interactions [1] [7].
ANF (3-28) is liberated from pro-ANP (126 residues) via corin-mediated cleavage. Corin, a transmembrane serine protease, recognizes Arg⁹⁸-Ser⁹⁹ in pro-ANP to generate ANP (99-126), which is further truncated by dipeptidyl peptidases to yield ANF (3-28) [1] [3]. Key post-translational modifications (PTMs) include:
Table 3: ANF (3-28) Post-Translational Modifications
Modification | Site | Functional Impact | Species Prevalence |
---|---|---|---|
O-GalNAc | Ser¹¹⁷, Ser¹²³ | Reduces proteolysis; inhibits receptor binding | Human > Porcine > Bovine |
Sulfation | Tyr²⁸ | Enhances renal clearance (inferred from ANP (1-28)) | Human-specific |
Phosphorylation | Proximal Ser¹²⁶ | Facilitates corin cleavage | All mammals |
These PTMs fine-tune ANF (3-28)’s bioactivity, contributing to interspecies differences in natriuretic response kinetics [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: